Misoprostol acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Obstetrics and Gynecology

Induction of Labor and Cervical Ripening

Misoprostol acid's ability to stimulate uterine contractions and soften the cervix makes it valuable for inducing labor at term or ripening the cervix before surgical procedures like hysteroscopy or IUD insertion. Studies have shown its effectiveness in increasing cervical dilation, reducing the need for additional dilation methods, and potentially lowering complication rates like cervical lacerations [].

Management of Postpartum Hemorrhage

Misoprostol acid's uterotonic properties can help control postpartum hemorrhage, a severe complication after childbirth. Research, including randomized controlled trials, has investigated its use as a preventive measure; however, current evidence suggests it might be more beneficial as a second-line option when standard uterotonics like oxytocin are unavailable [].

Management of Incomplete Abortion

Misoprostol acid's ability to contract the uterus can facilitate the expulsion of remaining tissue fragments after an incomplete abortion. Research supports its efficacy in this context, offering a safe and effective alternative to surgical management [].

Medical Abortion

Misoprostol acid, alone or combined with other medications like mifepristone, is a well-established method for medical abortion in the first and second trimesters. Extensive research has demonstrated its safety and efficacy in this application, making it a crucial option for women seeking safe and accessible abortion services [].

Gastrointestinal Research

While misoprostol itself is primarily used for peptic ulcer disease, research explores the potential of misoprostol acid in other gastrointestinal contexts. Studies have investigated its role in:

Protection against NSAID-induced Gastric Damage

Beyond its approved use, misoprostol acid is being studied for its potential benefits in protecting against gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) used for various conditions. This research explores its ability to mitigate the negative effects of NSAIDs on the gastrointestinal tract [].

Treatment of Inflammatory Bowel Disease

Preliminary research suggests misoprostol acid might offer some benefits in managing inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. However, further research is needed to determine its efficacy and safety in this context [].

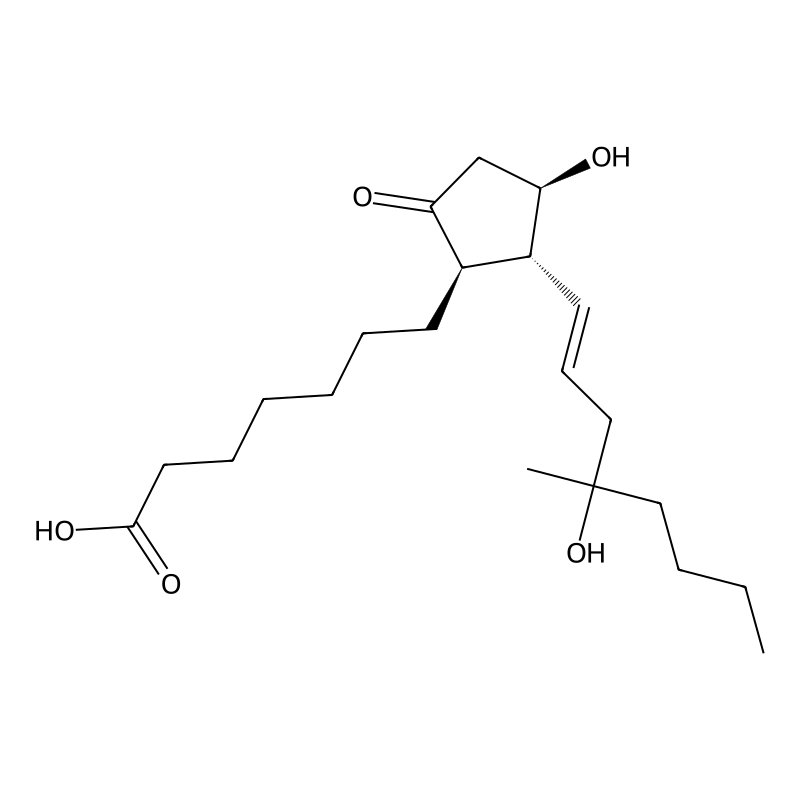

Misoprostol acid, also known as SC-30695, is the active metabolite of misoprostol, a synthetic analog of prostaglandin E1. This compound is characterized by the chemical formula and has a molecular weight of approximately 368.514 g/mol. The structure features a complex arrangement that includes a cyclopentyl moiety and multiple hydroxyl groups, contributing to its biological activity and pharmacological properties. Misoprostol acid is primarily involved in reducing gastric acid secretion and promoting mucosal defense mechanisms in the gastrointestinal tract .

Misoprostol acid itself is not widely available, but safety information on Misoprostol (the prodrug) is well documented [].

- Toxicity: Misoprostol can cause side effects like diarrhea, abdominal pain, and cramping at high doses []. In rare cases, it may cause serious side effects like uterine rupture or birth defects [].

- Flammability: Misoprostol is not flammable [].

- Reactivity: No specific information on reactivity is available.

Misoprostol acid is formed through the hydrolysis of misoprostol, which occurs rapidly in the acidic environment of the stomach. This conversion is critical as misoprostol itself is chemically unstable and not active until it is converted to its acid form. The primary reactions include:

- Hydrolysis: Misoprostol undergoes hydrolysis to yield misoprostol acid, which then binds to prostaglandin receptors.

- Deesterification: The ester bond in misoprostol is cleaved, resulting in the formation of misoprostol acid and other metabolites such as dinor and tetranor metabolites .

Misoprostol acid exhibits significant biological activity, primarily through its action on prostaglandin receptors in the gastrointestinal tract. Key activities include:

- Gastric Acid Secretion Inhibition: It reduces gastric acid secretion by acting on parietal cells, thus providing protective effects against NSAID-induced gastric ulcers .

- Mucosal Protection: It enhances mucus and bicarbonate secretion, which fortifies the gastric mucosal barrier against acidic damage .

- Uterine Activity: Misoprostol acid also influences uterine smooth muscle contraction, making it useful in obstetric applications such as inducing labor or managing miscarriages .

The synthesis of misoprostol acid can be achieved through several methods:

- Enzymatic Hydrolysis: This method involves dissolving misoprostol in a solvent and using biological enzymes to catalyze its hydrolysis under controlled conditions (temperature between 10°C to 40°C). The reaction produces misoprostol acid with minimal by-products, enhancing yield and purity .

- Chemical Hydrolysis: Traditional chemical methods can also be employed, although they may result in less specificity and more by-products compared to enzymatic methods.

- Column Chromatography Purification: Post-reaction purification via column chromatography ensures that the final product is free from impurities and by-products, stabilizing the compound for further applications .

Misoprostol acid has several clinical applications:

- Gastroprotective Agent: It is used to prevent gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs).

- Obstetric Uses: It plays a role in medical abortion protocols and labor induction due to its ability to stimulate uterine contractions.

- Quality Control Reference: Misoprostol acid serves as a reference standard in quality control for pharmaceutical formulations containing misoprostol .

- Protein Binding: Misoprostol acid is approximately 81-89% protein-bound in serum, which can influence its pharmacokinetics when co-administered with drugs that alter protein binding .

- Cytochrome P450 System: Studies show that misoprostol does not significantly affect the cytochrome P450 enzyme system, suggesting minimal risk for interactions with drugs metabolized via this pathway .

Misoprostol acid shares structural and functional similarities with several other compounds, particularly other prostaglandin analogs. Below are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Prostaglandin E1 | Structural analog | Naturally occurring; less stable than misoprostol |

| Dinoprostone | Prostaglandin analog | Used primarily for cervical ripening |

| Carboprost | Prostaglandin analog | Used for postpartum hemorrhage management |

| Alprostadil | Prostaglandin analog | Used for erectile dysfunction; different receptor target |

Misoprostol acid's unique stability and efficacy in both gastrointestinal protection and obstetric applications distinguish it from these similar compounds. Its rapid conversion from misoprostol allows it to exert effects quickly while minimizing systemic exposure due to its short half-life .

Structure-Activity Relationship Analysis

Misoprostol acid’s pharmacological activity stems from strategic structural modifications to native PGE1. The relocation of the 15-hydroxy group to the 16-position (Figure 1) reduces prostaglandin-associated side effects like diarrhea while preserving antisecretory potency [1]. A methyl group at carbon-16 further enhances metabolic stability by preventing oxidation of the hydroxyl group, extending its duration of action [1] [7]. The carboxylic acid moiety at carbon-1 is critical for receptor binding, as esterification (e.g., misoprostol methyl ester) serves as a prodrug strategy to improve oral absorption, with rapid hydrolysis to the active acid form in vivo [8].

Table 1: Key Structural Modifications and Functional Impacts

| Structural Feature | Functional Impact |

|---|---|

| 16-hydroxy group | Reduces side effects, retains potency [1] |

| 16-methyl substitution | Enhances metabolic stability [1] [7] |

| C-1 carboxylic acid | Enables receptor binding [3] [8] |

Pharmacophore Modeling

The pharmacophore of misoprostol acid includes three essential elements: (1) a cyclopentane ring with keto and hydroxyl groups, (2) an α-chain with a carboxylic acid, and (3) an ω-chain featuring a hydroxyl-terminated alkyl group [1] [7]. Molecular dynamics simulations highlight the importance of the 16-methyl group in stabilizing hydrophobic interactions with prostaglandin EP3 receptors [7]. The trans-configuration of the ω-chain double bond (C-13–C-14) optimizes spatial alignment with receptor binding pockets, as evidenced by reduced activity in cis-isomers [6].

Stereochemical Considerations and Biological Relevance

Misoprostol acid exhibits four chiral centers (C-11, C-12, C-15, and C-16), with the 11R,16S configuration conferring optimal receptor affinity [7]. Enantiomeric studies demonstrate a 100-fold reduction in potency for the 11S,16R isomer, underscoring stereospecificity [7]. The β-orientation of the 16-hydroxy group enhances hydrogen bonding with EP receptor residues, while the α-orientation disrupts this interaction [1].

Biochemical Transformation Mechanisms

Misoprostol acid is generated via esterase-mediated hydrolysis of misoprostol, a prodrug [4] [8]. Subsequent β-oxidation produces dinor and tetranor metabolites, which exhibit <10% of the parent compound’s activity [8]. Cytochrome P450 enzymes play a minimal role in its metabolism, with renal excretion of unchanged drug predominating [4].

Figure 1: Metabolic Pathway of Misoprostol

Misoprostol → (hydrolysis) → Misoprostol acid → (β-oxidation) → Dinor acid → Tetranor acid [8]

Prostaglandin Receptor Interaction Profiles

Misoprostol acid binds to E-type prostaglandin (EP) receptors with the following rank order: EP3 > EP2 > EP4 [3] [6]. Agonism at EP3 receptors on gastric parietal cells inhibits histamine-stimulated acid secretion (EC50 = 0.35 μM) [3] [6]. Concurrent EP2 activation in neutrophils suppresses superoxide generation (EC50 = 0.36 nM), contributing to mucosal protection [3] [6].

Table 2: Receptor Affinity and Functional Outcomes

| Receptor | Affinity (Kd) | Primary Tissue | Biological Effect |

|---|---|---|---|

| EP3 | 11 nM [7] | Gastric parietal | Inhibits acid secretion [6] |

| EP2 | 48 nM [6] | Neutrophils | Reduces oxidative burst [3] [6] |

| EP4 | 210 nM [6] | Vascular smooth muscle | Vasodilation [3] |

Misoprostol acid demonstrates differential binding affinity across the four prostaglandin E receptor subtypes, with distinct selectivity patterns that influence its pharmacological actions. The compound exhibits highest affinity for EP3 and EP4 receptors, with dissociation constants of 67 nanomolar for both subtypes [1] [2]. This represents a significantly higher binding affinity compared to EP1 and EP2 receptors, which show dissociation constants of 120 and 250 nanomolar respectively [2].

The selectivity profile of misoprostol acid differs markedly from its parent compound prostaglandin E2, which demonstrates relatively non-selective binding across all four EP receptor subtypes [3] [4]. This enhanced selectivity contributes to the distinct pharmacological profile of misoprostol acid, particularly its reduced propensity for certain side effects associated with broader EP receptor activation [1] [5].

Crystal structure analysis of misoprostol acid bound to the EP3 receptor reveals that the compound occupies a completely enclosed binding pocket with a volume of 778 cubic angstroms [1]. The binding involves three distinct subpockets that accommodate the alpha-chain, omega-chain, and E-ring components of the molecule [1]. Seventeen EP3 receptor residues from helices I, II, III, VI, and VII, along with extracellular loop 2, are positioned within 4 angstroms of the bound ligand [1].

The structural basis for EP3 receptor selectivity involves specific amino acid interactions that differ from those found in other EP receptor subtypes. The polar subpocket consisting of residues Arg333, Tyr114, and Thr206 forms a network of hydrogen bonds and ionic interactions with the acidic group of the alpha-chain [1]. Additionally, hydrophobic interactions with residues Leu329, Val110, Met137, and Trp207 contribute to the binding specificity [1].

Binding Kinetics and Receptor Occupancy

The binding kinetics of misoprostol acid to EP receptors demonstrate rapid association and reversible binding characteristics across all receptor subtypes. The compound exhibits fastest binding kinetics to EP3 receptors, with binding onset occurring within 2 minutes, compared to 3-5 minutes for other EP receptor subtypes [6] [7]. This rapid association rate correlates with the higher binding affinity observed for EP3 receptors.

Receptor occupancy studies reveal that misoprostol acid achieves 50% receptor occupancy at concentrations corresponding to its dissociation constants: 67 nanomolar for EP3 and EP4 receptors, and 120-250 nanomolar for EP1 and EP2 receptors respectively [2] [8]. The binding is characterized as saturable, reversible, and stereospecific, with the receptor sites demonstrating high affinity for both misoprostol acid and its methyl ester precursor [8] [6].

Dissociation half-life measurements indicate that misoprostol acid exhibits relatively short residence times on EP receptors, with half-lives ranging from 8 minutes for EP3 receptors to 20 minutes for EP2 receptors [6] [7]. This rapid dissociation contributes to the compound's ability to produce transient but significant physiological effects despite its short plasma half-life of 20-40 minutes [8] [9].

The serum protein binding of misoprostol acid is less than 90% and remains concentration-independent within the therapeutic range [8] [10]. This relatively low protein binding facilitates rapid tissue distribution and receptor access, contributing to the compound's rapid onset of action across different tissue types [9] [10].

Signal Transduction Mechanisms

Misoprostol acid activates distinct signal transduction pathways depending on the EP receptor subtype engaged. The compound's interaction with EP3 receptors primarily involves inhibition of adenylyl cyclase through coupling to inhibitory G proteins (Gi/o) [11] [12]. This mechanism underlies the gastric acid suppressant effects of misoprostol acid, where EP3 receptor activation in parietal cells leads to decreased cyclic adenosine monophosphate production and subsequent reduction in gastric acid secretion [11] [13].

In contrast, misoprostol acid binding to EP2 and EP4 receptors results in stimulation of adenylyl cyclase via coupling to stimulatory G proteins (Gs) [14] [15]. This activation leads to elevated intracellular cyclic adenosine monophosphate levels, which subsequently activates protein kinase A and cyclic adenosine monophosphate response element-binding protein [14] [16]. The increased cyclic adenosine monophosphate signaling has been demonstrated to modulate cytokine expression, reducing pro-inflammatory tumor necrosis factor alpha while increasing anti-inflammatory interleukin-10 production [14] [16].

The EP1 receptor subtype activation by misoprostol acid involves coupling to Gq/11 proteins, leading to phospholipase C activation and subsequent formation of inositol trisphosphate and diacylglycerol [7] [17]. This pathway results in mobilization of intracellular calcium stores and activation of protein kinase C, contributing to smooth muscle contractile responses [7] [18].

Calcium signaling represents a critical component of misoprostol acid's signal transduction mechanisms. The compound has been shown to elevate intracellular calcium concentrations through multiple pathways, including both receptor-operated calcium channels and release from intracellular stores [18] [19]. Studies in neuroblastoma cells demonstrate that misoprostol acid-induced calcium elevation occurs via a protein kinase A-dependent mechanism, suggesting cross-talk between cyclic adenosine monophosphate and calcium signaling pathways [18] [20].

Molecular Basis of Tissue-Specific Effects

The tissue-specific effects of misoprostol acid result from differential expression patterns of EP receptor subtypes across various tissues, combined with the compound's selective binding characteristics. In gastric parietal cells, the predominant expression of EP3 receptors underlies the compound's ability to inhibit gastric acid secretion through adenylyl cyclase inhibition [11] [13]. The molecular mechanism involves binding to EP3 receptors coupled to Gi proteins, resulting in decreased cyclic adenosine monophosphate levels and reduced activation of protein kinase A [21] [13].

In myometrial tissue, misoprostol acid primarily activates EP3 receptors, leading to increased intracellular phosphoinositol turnover and calcium mobilization [12] [22]. This results in elevated intracellular free calcium concentrations, triggering actin-myosin contractility and coordinated uterine contractions [12] [23]. The tissue-specific response is further enhanced by gap junction-mediated cell-to-cell propagation of calcium signals, facilitating synchronized myometrial contractions [12] [22].

Renal tissue demonstrates a more complex pattern of EP receptor expression, with both EP1 and EP4 receptors contributing to misoprostol acid's effects on sodium reabsorption and renal function [24]. The EP1 receptor activation leads to calcium-dependent signaling pathways that influence sodium transport mechanisms, while EP4 receptor activation modulates cyclic adenosine monophosphate-dependent processes [24] [25].

In pulmonary smooth muscle, the predominant expression of EP2 receptors mediates the bronchodilatory effects of misoprostol acid through elevated cyclic adenosine monophosphate levels and subsequent smooth muscle relaxation [3] [26]. This tissue-specific response pattern contributes to the compound's potential therapeutic applications in respiratory conditions characterized by bronchospasm [3] [26].

The molecular basis for tissue specificity also involves differential receptor isoform expression, particularly for EP3 receptors which exist in multiple splice variants with distinct coupling properties [1] [23]. These isoforms demonstrate varying abilities to couple to different G protein subtypes, contributing to the tissue-specific functional responses observed with misoprostol acid treatment [23] [25].

Comparative Analysis with Other Prostaglandin Analogs

Misoprostol acid demonstrates distinctive pharmacological properties when compared to other prostaglandin analogs, particularly regarding receptor selectivity and stability characteristics. Compared to natural prostaglandin E2, misoprostol acid exhibits enhanced selectivity for EP3 and EP4 receptors, with binding affinities of 67 nanomolar compared to prostaglandin E2's 14 nanomolar across all EP receptor subtypes [2] [4]. This enhanced selectivity contributes to a more targeted therapeutic effect profile with reduced off-target effects [1] [5].

Dinoprostone, another clinically used prostaglandin E2 analog, shares similar binding affinity patterns with natural prostaglandin E2, demonstrating non-selective binding across all EP receptor subtypes [27] [28]. However, comparative clinical studies reveal that misoprostol acid achieves significantly shorter induction-to-delivery intervals in obstetric applications, with mean times of 15.2 hours compared to 18.3 hours for dinoprostone [28] [29]. This enhanced efficacy correlates with misoprostol acid's superior stability and longer tissue residence time [28] [30].

Sulprostone, an EP3-selective prostaglandin analog, demonstrates the highest selectivity for EP3 receptors with a dissociation constant of 0.6 nanomolar [2] [31]. While this enhanced selectivity provides superior EP3-mediated effects, sulprostone's limited stability and narrow therapeutic window restrict its clinical applicability compared to misoprostol acid [31] [2].

Butaprost, an EP2-selective analog, exhibits the opposite selectivity profile with high affinity for EP2 receptors (7 nanomolar) but minimal binding to other EP receptor subtypes [2] [26]. This selectivity pattern results in predominantly cyclic adenosine monophosphate-mediated effects, contrasting with misoprostol acid's more balanced EP3/EP4 selectivity profile [26] [2].

The comparative stability analysis reveals that misoprostol acid demonstrates superior stability compared to natural prostaglandin E2 and dinoprostone, which are rapidly degraded by enzymatic processes [27] [32]. This enhanced stability results from structural modifications including the methyl ester group and the replacement of the hydroxyl group at carbon-15 with methyl and hydroxyl groups at carbon-16 [12] [32]. These modifications confer resistance to degradation by 15-hydroxyprostaglandin dehydrogenase while maintaining biological activity [12] [32].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard